

An In-Depth Technical Guide to BzATP-Induced Pyroptosis in Retinal Hypertension Models

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Compound of Interest

Compound Name: BzATP

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Abstract

Elevated intraocular pressure (IOP), a hallmark of retinal hypertension and a primary risk factor for glaucoma, initiates a cascade of neuroinflammatory events culminating in the death of retinal ganglion cells (RGCs). A growing body of evidence implicates pyroptosis, a lytic and inflammatory form of programmed cell death, as a critical mechanism in this pathology. This technical guide delves into the pivotal role of the ATP receptor P2X7R in mediating RGC death through pyroptosis, with a specific focus on the potent agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (**BzATP**) as an experimental tool. We will explore the core signaling pathways, provide detailed experimental protocols for inducing and analyzing this phenomenon in retinal hypertension models, and present key quantitative data to inform future research and drug development strategies.

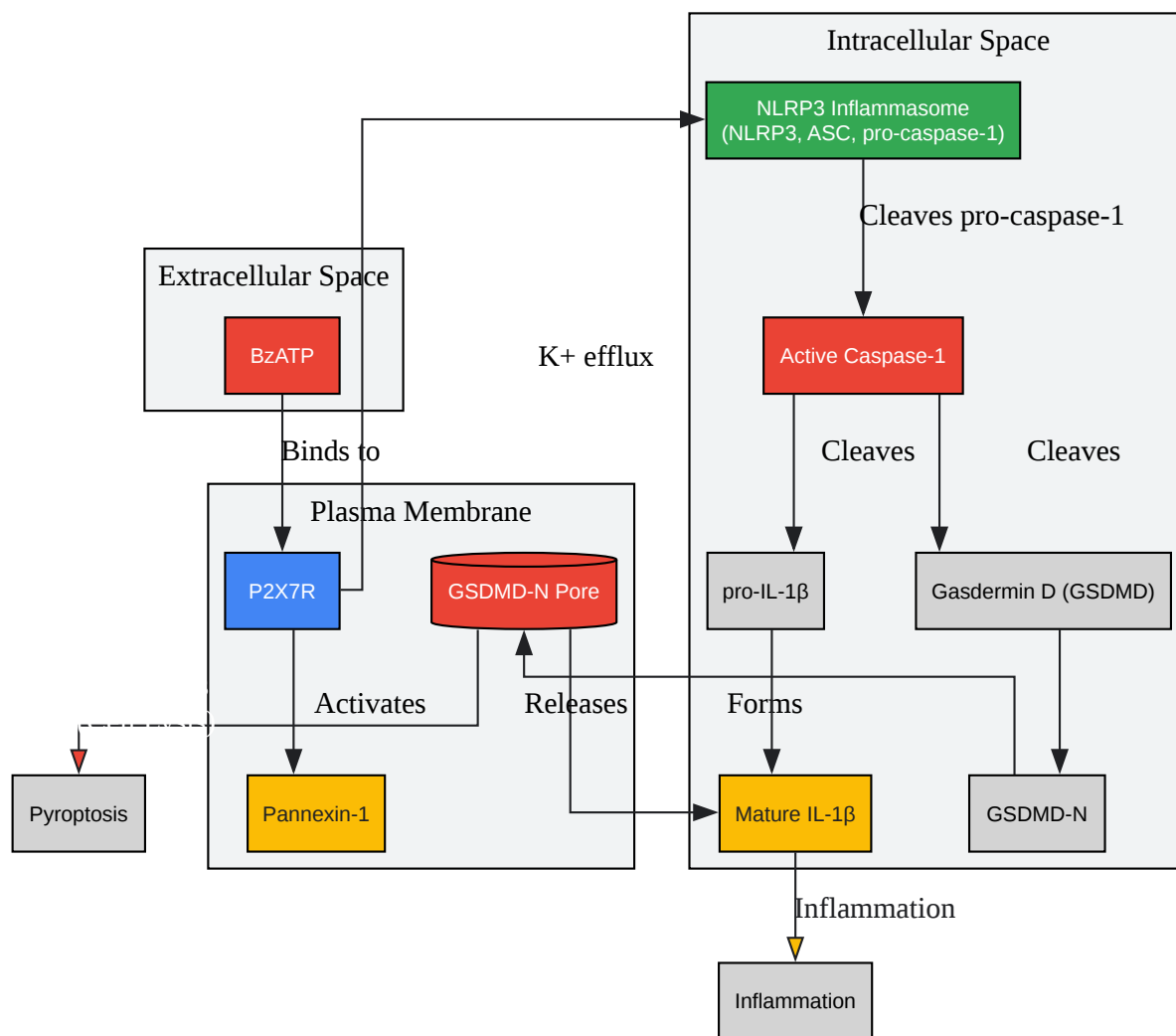
The Core Signaling Pathway: From BzATP to Pyroptotic Cell Death

The activation of the P2X7 receptor by extracellular ATP, or its potent synthetic analog **BzATP**, is a key instigating event in the pyroptotic cascade within the retina. In the context of retinal hypertension, stressed or dying cells release ATP into the extracellular space, setting the stage for P2X7R-mediated pathology.

The signaling pathway can be summarized as follows:

- **P2X7R Activation:** **BzATP** binds to and activates the P2X7 receptor, an ATP-gated ion channel primarily expressed on retinal microglia and RGCs.
- **Ion Flux and Pannexin-1 Channel Opening:** P2X7R activation leads to Na⁺ and Ca²⁺ influx and K⁺ efflux. This ionic imbalance contributes to the opening of pannexin-1 channels, further propagating the inflammatory signal.
- **NLRP3 Inflammasome Assembly:** The intracellular ionic changes, particularly K⁺ efflux, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.
- **Caspase-1 Activation:** Within the inflammasome, pro-caspase-1 is autocatalytically cleaved into its active form, caspase-1.
- **Gasdermin D Cleavage and Pore Formation:** Active caspase-1 cleaves Gasdermin D (GSDMD) into its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) fragments. The GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming large pores.
- **Cytokine Maturation and Release:** Active caspase-1 also cleaves the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms (IL-1 β and IL-18).
- **Pyroptotic Cell Death:** The GSDMD-N pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of mature cytokines and other cellular contents into the extracellular space, thereby propagating the inflammatory response.

Visualization of the BzATP-Induced Pyroptosis Pathway



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Caption: **BzATP**-induced pyroptosis signaling cascade in retinal cells.

Experimental Models and Protocols

A robust understanding of **BzATP**-induced pyroptosis in retinal hypertension requires well-defined experimental models and meticulous protocols.

In Vivo Model: Laser-Induced Ocular Hypertension in Mice

This model mimics the chronic elevation of IOP seen in glaucoma.

Protocol for Laser-Induced Ocular Hypertension:

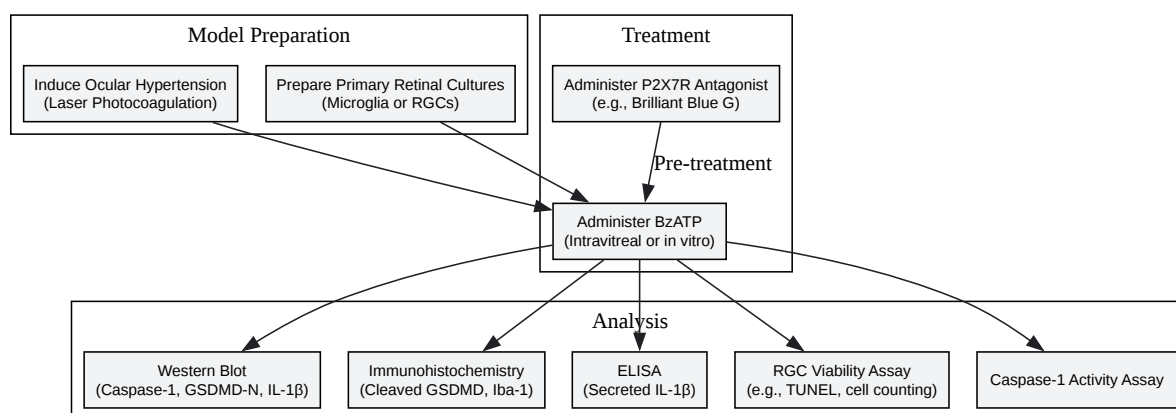
- **Animal Preparation:** Anesthetize adult C57BL/6 or other suitable mouse strains with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
- **Pupil Dilation:** Topically apply one to two drops of 1% atropine sulfate solution to the eye to be treated.
- **Anterior Chamber Flattening:** After mydriasis, flatten the anterior chamber by aspirating a small amount of aqueous humor with a 33-gauge needle to enhance laser efficacy.[\[1\]](#)
- **Laser Photocoagulation:** Using a slit lamp biomicroscope equipped with a diode laser (532 nm), deliver approximately 80-100 laser spots (150-200 mW power, 0.05-0.2 second duration, 100-200 μ m spot size) to the limbal and episcleral veins over 270-300 degrees, sparing the nasal aspect.[\[1\]](#)[\[2\]](#)
- **Post-Procedure Care:** Instill topical 0.5% moxifloxacin to prevent infection and 0.5% proparacaine for pain relief.[\[1\]](#)
- **IOP Monitoring:** Measure IOP weekly for at least four weeks using a rebound tonometer (e.g., TonoLab). A sustained IOP elevation of at least 30-50% compared to the contralateral control eye is considered successful.[\[3\]](#)
- **BzATP Administration:** At a designated time point post-IOP elevation, administer **BzATP** via intravitreal injection at the desired concentration (e.g., 250 μ M).

In Vitro Models

- **Primary Retinal Microglia Culture:** Isolate microglia from neonatal rodent retinas to study the direct effects of **BzATP** on IL-1 β release and inflammasome activation.

- Retinal Ganglion Cell Culture: Purify RGCs from neonatal rodent retinas to assess the direct neurotoxic effects of **BzATP** and the efficacy of potential neuroprotective agents.
- Organotypic Retinal Cultures: Use human organotypic retinal cultures to study **BzATP**-induced RGC death in a more physiologically relevant ex vivo system.[4]

Visualization of a Typical Experimental Workflow



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